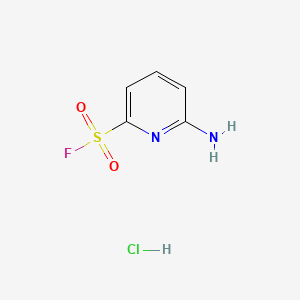
7,8-dimethyl-3-(trifluoromethyl)quinoline
Overview
Description
7,8-Dimethyl-3-(trifluoromethyl)quinoline (7,8-DMTFMQ) is an aromatic heterocyclic compound, belonging to the quinoline family. It is a colourless liquid with a faint odor, soluble in organic solvents, and has a wide range of applications in the field of organic synthesis. 7,8-DMTFMQ is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of a variety of biologically active compounds, such as anti-cancer agents, antibiotics, and anti-inflammatory agents.
Scientific Research Applications
Synthesis and Chemical Properties
- Branched Bond Cleavage: The synthesis of quinolines, including those with trifluoromethyl groups, involves domino reactions with N,N-dimethyl enaminones and anilines, utilizing triflic acid. This process includes the cleavage of branched C=C and C−N bonds in enaminones, forming new C−C and C−N bonds (Wan, Jing, & Wei, 2017).
- Basicity Studies: Research on quinolinoquinoline derivatives, including those with trifluoromethyl groups, highlights their superbasic nature. Such compounds can have their basicity and other properties modified by incorporating different functionalities (Rowlands et al., 2020).
Bioimaging and Pharmaceutical Applications
- Golgi-Localized Probes: Quinoline derivatives with trifluoromethyl groups are used in bioimaging. Their synthesis is catalyst-free and they exhibit strong intramolecular charge-transfer fluorescence. These derivatives have been successfully applied in live-cell imaging, particularly targeting the Golgi apparatus (Chen et al., 2019).
Molecular Structure and Protonation Trends
- Molecular Structure Analysis: Studies on the molecular structure and protonation trends of quinoline derivatives, including trifluoromethyl-substituted ones, have been conducted using X-ray measurements, NMR spectra, and theoretical calculations. This research provides insights into the basicity and protonation behaviors of these compounds (Dyablo et al., 2016).
Chemical Synthesis and Reactivity
- Synthesis of Trifluoromethyl-Substituted Quinolines: The synthesis of bis(trifluoromethyl)-substituted quinolinoquinolines has been achieved through a twofold pyridoannelation sequence, demonstrating the versatility of these compounds in chemical reactions (Seitz & Maas, 2021).
Steric Pressure and Reactivity Studies
- Propagation of Steric Pressure: Research on the steric pressure exerted by the trifluoromethyl group in quinoline derivatives has been conducted, highlighting how this group affects the molecule's reactivity and interaction with other chemicals (Schlosser et al., 2006).
properties
IUPAC Name |
7,8-dimethyl-3-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N/c1-7-3-4-9-5-10(12(13,14)15)6-16-11(9)8(7)2/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLPYOVQLPVPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=C(C=C2C=C1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6610405.png)




![(9H-fluoren-9-yl)methyl N-[(1r,3r)-3-(aminomethyl)cyclobutyl]carbamate hydrochloride, trans](/img/structure/B6610447.png)

![methyl 4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6610463.png)
![tert-butyl N-[2-(5-methanesulfonylpyrimidin-2-yl)ethyl]carbamate](/img/structure/B6610468.png)

![2-[1-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B6610480.png)
![diethyl [1-(fluorosulfonyl)cyclopropyl]phosphonate](/img/structure/B6610489.png)
![2-fluoro-4-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B6610497.png)
